molecular formula C5H5N3S B1396183 5-Isothiazolecarbonitrile, 4-amino-3-methyl- CAS No. 4592-55-6

5-Isothiazolecarbonitrile, 4-amino-3-methyl-

Cat. No. B1396183
CAS RN: 4592-55-6
M. Wt: 139.18 g/mol
InChI Key: XZDZUCRODSLLGD-UHFFFAOYSA-N
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Description

5-Isothiazolecarbonitrile, 4-amino-3-methyl-, also known as 5-Amino-3-methyl-4-isoxazolecarbonitrile, is a chemical compound used in various chemical synthesis studies . It has been used as a precursor for pharmacological studies .


Synthesis Analysis

The synthesis of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- has been described in several studies . For instance, one study mentioned the use of the peptidyl resin H-DVYT-RINK reacted with the compound using both the classical procedure (2 h coupling) and ultrasonic agitation for 15 min .


Molecular Structure Analysis

The molecular structure of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- has been analyzed in several studies . One study mentioned that the total percentage of the compound’s resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

The chemical reactions involving 5-Isothiazolecarbonitrile, 4-amino-3-methyl- have been studied . For example, one study mentioned that the compound was found to be particularly effective against enteroviruses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- have been reported . The compound has a molecular weight of 139.18 g/mol .

Scientific Research Applications

3. Application in Multicomponent Reaction Synthesis

  • Summary of the Application: 5-amino-isoxazole-4-carbonitrile derivatives have been synthesized via a multicomponent reaction of malononitrile, hydroxylamine, and various aryl aldehydes .
  • Methods of Application: The synthesis was carried out using Gly/K2CO3 as a catalytic medium .
  • Results or Outcomes: The successful synthesis of 5-amino-isoxazole-4-carbonitrile derivatives demonstrates the potential of this method for the development of novel heterocyclic compounds .

4. Biological Activities of Thiazole Derivatives

  • Summary of the Application: Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
  • Methods of Application: The biological activities of thiazole derivatives have been studied through various in vitro and in vivo assays .
  • Results or Outcomes: Many thiazole derivatives have shown promising results in these studies, leading to their further development as potential therapeutic agents .

5. Application in Peptidomimetics

  • Summary of the Application: 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been used in the solid phase synthesis of α/β-mixed peptides . These peptidomimetics can be used as therapeutic agents .
  • Methods of Application: AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
  • Results or Outcomes: The synthesized compounds were characterized by tandem mass spectrometry . The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

6. Biological Activities of Thiazole Derivatives

  • Summary of the Application: Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
  • Methods of Application: The biological activities of thiazole derivatives have been studied through various in vitro and in vivo assays .
  • Results or Outcomes: Many thiazole derivatives have shown promising results in these studies, leading to their further development as potential therapeutic agents .

properties

IUPAC Name

4-amino-3-methyl-1,2-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDZUCRODSLLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268510
Record name 4-Amino-3-methyl-5-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiazolecarbonitrile, 4-amino-3-methyl-

CAS RN

4592-55-6
Record name 4-Amino-3-methyl-5-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4592-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methyl-5-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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